

# 3-Acetoxybenzofuran chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Acetoxybenzofuran

Cat. No.: B1272115

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## In-Depth Technical Guide: 3-Acetoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**3-Acetoxybenzofuran**, also known as benzofuran-3-yl acetate, is a heterocyclic organic compound with the molecular formula  $C_{10}H_8O_3$ . As a derivative of the versatile benzofuran scaffold, it holds potential as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral characteristics of **3-Acetoxybenzofuran**, along with a detailed experimental protocol for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and provides expected spectral analyses based on its chemical structure and analogy to related compounds.

### Chemical Structure and Properties

**3-Acetoxybenzofuran** consists of a benzofuran core acetylated at the 3-position. The benzofuran moiety is composed of a furan ring fused to a benzene ring.

Structure:

Figure 1: Chemical structure of **3-Acetoxybenzofuran**.

## Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of **3-Acetoxybenzofuran**. It is important to note that some of these values are predicted and have not been experimentally verified.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	[1][4]
Molecular Weight	176.17 g/mol	[1][4]
CAS Number	93680-80-9	[1]
Appearance	Clear light yellow liquid	[1]
Boiling Point	264.2 ± 13.0 °C (Predicted)	[1]
Density	1.223 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Refractive Index	1.543 - 1.545	[1]
Water Solubility	Insoluble	[1]
logP (octanol/water)	2.358 (Calculated)	[5]
Topological Polar Surface Area	39.4 Å <sup>2</sup>	[4]
Rotatable Bond Count	2	[4]

## Experimental Protocols

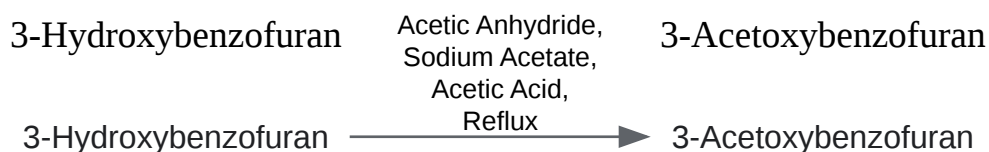
### Synthesis of 3-Acetoxybenzofuran

The synthesis of **3-Acetoxybenzofuran** is typically achieved through the acetylation of 3-hydroxybenzofuran (also known as benzofuran-3-one). The following protocol is adapted from general procedures for the acetylation of hydroxybenzofurans.

Reaction Scheme:

Acetic Anhydride

Acetic Anhydride



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Figure 2: Synthesis of **3-Acetoxybenzofuran**.

Materials:

- 3-Hydroxybenzofuran
- Acetic anhydride
- Anhydrous sodium acetate
- Glacial acetic acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle

- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzofuran (1 equivalent) and anhydrous sodium acetate (1 equivalent).
- Add glacial acetic acid and acetic anhydride to the flask.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the excess acetic acid and anhydride.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **3-Acetoxybenzofuran**.

## Spectral Data and Analysis

While specific spectra for **3-Acetoxybenzofuran** are not widely published, the following sections describe the expected spectral characteristics based on its structure.

### <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **3-Acetoxybenzofuran** is expected to show signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the acetate group.

Expected Chemical Shifts (in  $\text{CDCl}_3$ , estimated):

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (C4-H, C5-H, C6-H, C7-H)	7.2 - 7.8	Multiplet	4H
Furan (C2-H)	~7.9	Singlet	1H
Acetate ( $\text{CH}_3$ )	~2.3	Singlet	3H

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Expected Chemical Shifts (in  $\text{CDCl}_3$ , estimated):

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C=O (acetate)	~168
C3a, C7a (bridgehead)	~120 - 155
C4, C5, C6, C7 (benzene ring)	~110 - 130
C2 (furan ring)	~145
C3 (furan ring)	~115
$\text{CH}_3$ (acetate)	~21

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Acetoxybenzofuran** will be characterized by the presence of strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic and furan rings.

Expected Characteristic Absorptions:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (ester)	~1760	Strong
C-O Stretch (ester)	~1200 - 1250	Strong
Aromatic C=C Stretch	~1450 - 1600	Medium
Aromatic C-H Stretch	>3000	Medium
C-H Stretch (methyl)	~2950 - 3000	Weak

## Mass Spectrometry

The mass spectrum of **3-Acetoxybenzofuran** is expected to show a molecular ion peak at  $m/z = 176$ . The fragmentation pattern will likely involve the loss of the acetyl group or ketene.

Expected Fragmentation Pattern:

$m/z$	Fragment Ion	Notes
176	$[\text{C}_{10}\text{H}_8\text{O}_3]^+$	Molecular ion ( $\text{M}^+$ )
134	$[\text{C}_8\text{H}_6\text{O}]^+$	Loss of ketene ( $\text{CH}_2=\text{C}=\text{O}$ ) from $\text{M}^+$
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Loss of CO from the $m/z$ 134 fragment
43	$[\text{CH}_3\text{CO}]^+$	Acetyl cation

## Biological Activity

While there is a substantial body of research on the diverse biological activities of benzofuran derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, specific studies on **3-Acetoxybenzofuran** are limited.[2][3][6][7] Its primary role is considered to be a synthetic intermediate for the preparation of more complex and potentially bioactive molecules.[1] Further research is warranted to explore the pharmacological profile of **3-Acetoxybenzofuran** itself.

## Conclusion

**3-Acetoxybenzofuran** is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. This guide provides a foundational understanding of its characteristics and a practical protocol for its synthesis. The provided spectral data predictions offer a basis for the characterization of this compound in a laboratory setting. As the interest in benzofuran-based pharmaceuticals continues to grow, a thorough understanding of key intermediates like **3-Acetoxybenzofuran** is essential for the advancement of medicinal chemistry and drug development.

Disclaimer: The information provided in this technical guide is intended for research and development purposes by qualified professionals. The predicted data and experimental protocols should be used with appropriate caution and validated through experimental work. All laboratory procedures should be conducted with appropriate safety measures in place.

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## References

- 1. 3-Acetoxybenzofuran CAS#: 93680-80-9 [amp.chemicalbook.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Acetoxybenzofuran (CAS 93680-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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Address: 3281 E Guasti Rd  
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